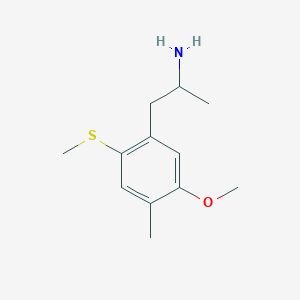
Benzeneethanamine, 5-methoxy-alpha,4-dimethyl-2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 5-methoxy-alpha,4-dimethyl-2-(methylthio)-: is a complex organic compound characterized by its unique structure, which includes a benzene ring, an ethanamine group, and various substituents such as methoxy, dimethyl, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 5-methoxy-alpha,4-dimethyl-2-(methylthio)- typically involves multi-step organic reactions. One common approach is the alkylation of a benzene derivative followed by the introduction of the ethanamine group. The methoxy and methylthio groups are usually introduced through specific substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 5-methoxy-alpha,4-dimethyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Benzeneethanamine, 5-methoxy-alpha,4-dimethyl-2-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 5-methoxy-alpha,4-dimethyl-2-(methylthio)- involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The methoxy and methylthio groups can influence the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full range of activities.
Comparison with Similar Compounds
Similar Compounds
- Benzeneethanamine, 4-methoxy-α-methyl-
- Benzeneethanamine, 4-methoxy-N,α-dimethyl-
- Benzeneethanamine, 2,5-dimethoxy-α,4-dimethyl-
Highlighting Uniqueness
Benzeneethanamine, 5-methoxy-alpha,4-dimethyl-2-(methylthio)- is unique due to the presence of both methoxy and methylthio groups, which impart distinct chemical and biological properties. These substituents can affect the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable subject of study in various research fields.
Properties
CAS No. |
207740-44-1 |
|---|---|
Molecular Formula |
C12H19NOS |
Molecular Weight |
225.35 g/mol |
IUPAC Name |
1-(5-methoxy-4-methyl-2-methylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NOS/c1-8-5-12(15-4)10(6-9(2)13)7-11(8)14-3/h5,7,9H,6,13H2,1-4H3 |
InChI Key |
CROYZNIEESCKGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CC(C)N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


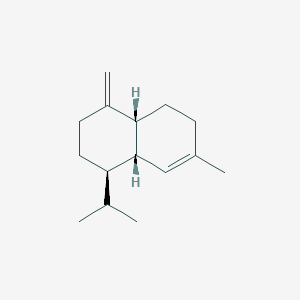
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)
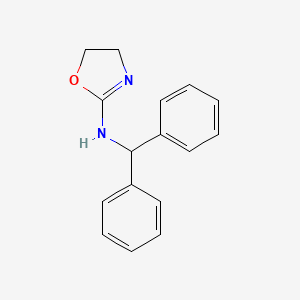
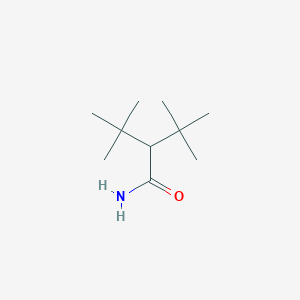
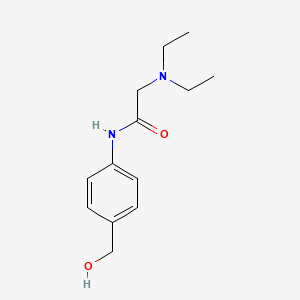

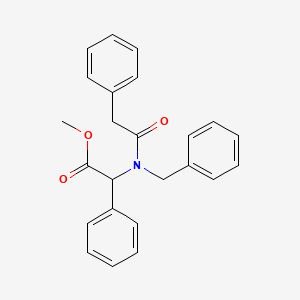
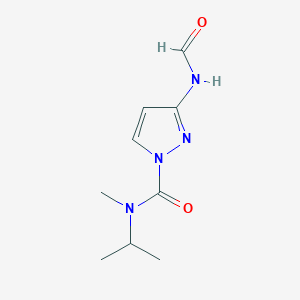

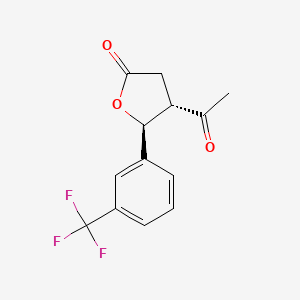
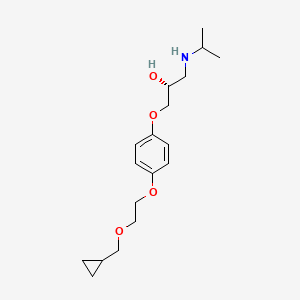
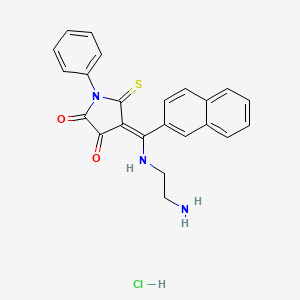
![sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B12786556.png)

